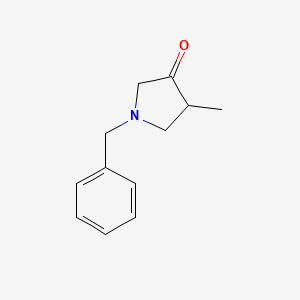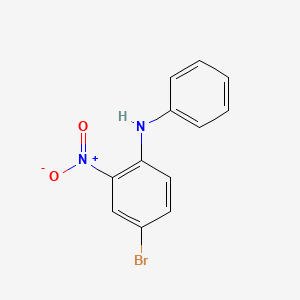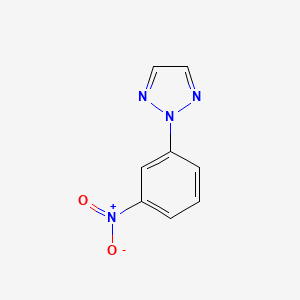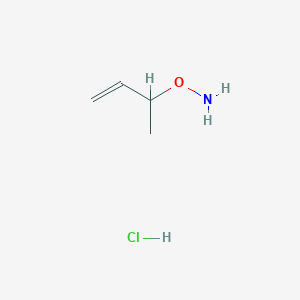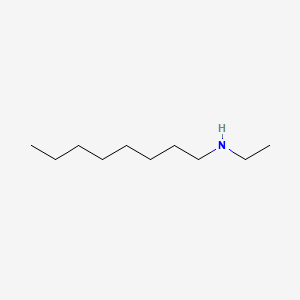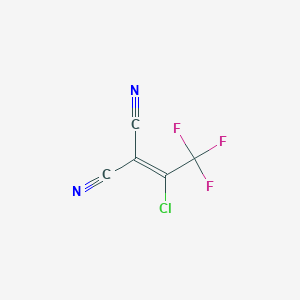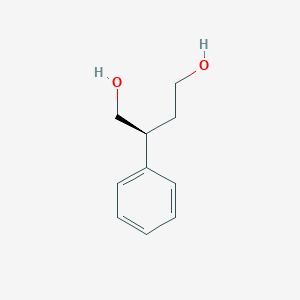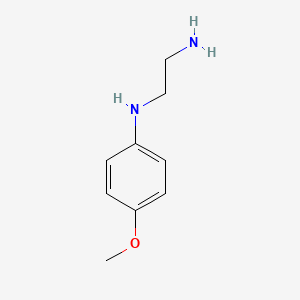
4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine
Vue d'ensemble
Description
4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine, also known as MPAA, is a chemical compound that has gained attention in the scientific community due to its potential application in various fields, including medicinal chemistry, drug discovery, and biochemistry.
Applications De Recherche Scientifique
Neuroprotective and Anti-neuroinflammatory Agent
4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine: has been studied for its potential as a neuroprotective and anti-neuroinflammatory agent. Research indicates that derivatives of this compound can inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . These properties suggest its application in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury by reducing neuronal death and restoring neuronal function.
Anticancer Activity
Pyrimidine derivatives, including 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine , have shown promise in anticancer research. They have been used to synthesize compounds that exhibit significant antiproliferative activity against human cancer cell lines. This compound’s ability to target specific pathways in cancer cells makes it a valuable scaffold for developing new anticancer drugs.
PARP Inhibition in Breast Cancer
This compound has been involved in the development of molecules that target Poly (ADP-Ribose) Polymerase (PARP) in human breast cancer cells. Such compounds have shown efficacy in reducing cell viability in estrogen-receptor-positive breast cancer cell lines, indicating its potential use in breast cancer treatment .
PI3Kα Inhibition for Solid Tumors
The compound has been identified in the synthesis of inhibitors targeting the PI3Kα pathway, which is commonly dysregulated in various human cancers. Such inhibitors could be developed as orally bioavailable and effective treatments for advanced solid tumors .
Mécanisme D'action
Target of Action
The primary target of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition can enhance cognitive functions .
Mode of Action
The compound interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter involved in learning and memory . The compound exhibits both competitive and non-competitive inhibition against AChE .
Biochemical Pathways
The inhibition of AChE leads to an increase in the concentration of acetylcholine in the brain . This increase can enhance cholinergic neurotransmission, which is crucial for learning and memory . The compound may also affect the cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5) pathways, which are involved in cell cycle regulation and apoptosis .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that pumps many foreign substances out of cells . Its lipophilicity (Log Po/w) ranges from 0.2 to 2.02, suggesting it may have good membrane permeability .
Result of Action
The inhibition of AChE by 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine can lead to enhanced cognitive functions due to increased acetylcholine levels . Additionally, its potential effects on CDK4 and ARK5 pathways could lead to changes in cell cycle regulation and apoptosis .
Action Environment
The action of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Furthermore, interactions with other substances, such as food or other drugs, could impact its pharmacokinetics and pharmacodynamics .
Propriétés
IUPAC Name |
4-methyl-6-piperazin-1-ylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5/c1-7-6-8(13-9(10)12-7)14-4-2-11-3-5-14/h6,11H,2-5H2,1H3,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBXKKVXYCSITR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00552498 | |
| Record name | 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00552498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine | |
CAS RN |
32705-71-8 | |
| Record name | 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00552498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





